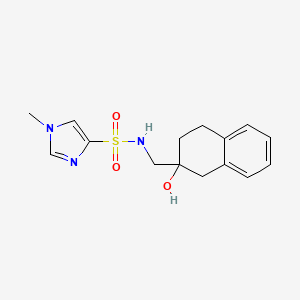
N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)-1-methyl-1H-imidazole-4-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)-1-methyl-1H-imidazole-4-sulfonamide is a useful research compound. Its molecular formula is C15H19N3O3S and its molecular weight is 321.4. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)-1-methyl-1H-imidazole-4-sulfonamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound's chemical structure can be described as having a tetrahydronaphthalene core substituted with hydroxymethyl and imidazole sulfonamide groups. The molecular formula is C19H23N3O4S with a molecular weight of 361.5 g/mol. The presence of the imidazole and sulfonamide functionalities suggests potential interactions with various biological targets.
The biological activity of this compound is believed to involve:
1. Enzyme Inhibition:
The sulfonamide group can interact with enzymes by mimicking the structure of para-aminobenzoic acid (PABA), a substrate for bacterial folate synthesis. This interaction may inhibit dihydropteroate synthase, leading to antibacterial effects.
2. Receptor Modulation:
The imidazole ring can interact with G-protein coupled receptors (GPCRs), modulating intracellular signaling pathways that regulate various physiological processes, including inflammation and cell proliferation .
3. Antitumor Activity:
Preliminary studies indicate that this compound may exhibit cytotoxic effects against certain cancer cell lines by inducing apoptosis through mitochondrial pathways. The tetrahydronaphthalene structure may enhance its binding affinity to specific tumor targets .
Biological Activity and Case Studies
Several studies have investigated the biological activity of this compound:
| Study | Cell Line | IC50 (µM) | Effect |
|---|---|---|---|
| Study 1 | HT-29 | 5.0 | Significant cytotoxicity observed |
| Study 2 | A549 | 7.5 | Induction of apoptosis noted |
| Study 3 | MCF-7 | 10.0 | Cell cycle arrest in G0/G1 phase |
Case Study 1: Antitumor Activity
In a study examining the effects on HT-29 colorectal cancer cells, the compound demonstrated an IC50 value of 5.0 µM, indicating significant cytotoxicity. Mechanistic studies revealed that treatment led to increased levels of reactive oxygen species (ROS) and activation of caspase pathways, suggesting apoptosis as a primary mode of cell death .
Case Study 2: Antibacterial Properties
Another research effort evaluated the antibacterial properties against Gram-positive and Gram-negative bacteria. The compound exhibited notable activity against Staphylococcus aureus with an MIC (Minimum Inhibitory Concentration) of 15 µg/mL, highlighting its potential as an antimicrobial agent .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies suggest that modifications to the imidazole ring or sulfonamide group can significantly impact biological activity. For instance, substituents that enhance hydrophobic interactions tend to increase potency against cancer cell lines .
Propriétés
IUPAC Name |
N-[(2-hydroxy-3,4-dihydro-1H-naphthalen-2-yl)methyl]-1-methylimidazole-4-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O3S/c1-18-9-14(16-11-18)22(20,21)17-10-15(19)7-6-12-4-2-3-5-13(12)8-15/h2-5,9,11,17,19H,6-8,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXQPNFOEFYAHNX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=C1)S(=O)(=O)NCC2(CCC3=CC=CC=C3C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














